Cas no 1609409-08-6 ((trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride)

Technical Introduction: (trans-Pyrrolidine-3,4-diyl)dimethanol hydrochloride is a chiral pyrrolidine derivative featuring a rigid trans-configuration and dual hydroxymethyl functional groups at the 3- and 4-positions. This compound is valued for its versatility as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The hydrochloride salt enhances stability and solubility, facilitating handling and purification. Its stereochemical integrity makes it suitable for constructing complex molecular architectures, such as bioactive alkaloids or catalysts. The diol functionality allows for further derivatization, enabling tailored modifications for target-specific research. High purity grades ensure reproducibility in synthetic workflows. This reagent is particularly useful in medicinal chemistry for probing stereoselective interactions.
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride structure
1609409-08-6 structure
Product name:(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
CAS No:1609409-08-6
MF:C6H14ClNO2
MW:167.633861064911
MDL:MFCD26959332
CID:4608855
PubChem ID:75530908

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
    • trans-3,4-pyrrolidinediyldimethanol hydrochloride
    • MDL: MFCD26959332
    • Inchi: 1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1
    • InChI Key: MXRHFPPLNZYSOO-KGZKBUQUSA-N
    • SMILES: C([C@H]1CNC[C@@H]1CO)O.Cl

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1236895-5g
trans-3,4-pyrrolidinediyldimethanol hydrochloride
1609409-08-6 95%
5g
$1230 2024-06-06
Life Chemicals
F2197-0283-1g
(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
1609409-08-6 95%+
1g
$190.0 2023-09-06
abcr
AB294009-5 g
trans-3,4-Pyrrolidinediyldimethanol hydrochloride; 95%
1609409-08-6
5 g
€1,101.60 2023-07-20
Enamine
EN300-314088-0.05g
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
1609409-08-6 95%
0.05g
$54.0 2023-09-05
Ambeed
A746750-1g
trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
1609409-08-6 97%
1g
$252.0 2024-04-23
A2B Chem LLC
AI89050-1g
trans-3,4-pyrrolidinediyldimethanol hydrochloride
1609409-08-6 95%
1g
$214.00 2024-04-20
abcr
AB294009-5g
trans-3,4-Pyrrolidinediyldimethanol hydrochloride, 95%; .
1609409-08-6 95%
5g
€1101.60 2025-02-20
eNovation Chemicals LLC
Y1236895-5g
trans-3,4-pyrrolidinediyldimethanol hydrochloride
1609409-08-6 95%
5g
$1230 2025-02-28
Enamine
EN300-314088-1.0g
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
1609409-08-6 95%
1g
$0.0 2023-06-07
Enamine
EN300-314088-10g
rac-[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
1609409-08-6 95%
10g
$981.0 2023-09-05

Additional information on (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride: A Comprehensive Overview

The compound with CAS No. 1609409-08-6, commonly referred to as (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride, providing a detailed and up-to-date analysis.

Structural Insights and Synthesis

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride is a derivative of pyrrolidine, a five-membered saturated heterocyclic compound containing one nitrogen atom. The trans configuration in the molecule indicates that the two hydroxymethyl groups are positioned on opposite sides of the pyrrolidine ring. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.

The synthesis of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride typically involves multi-step reactions, often starting from pyrrolidine derivatives. Recent studies have explored novel synthetic pathways to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have employed asymmetric catalysis to achieve high enantiomeric excess in the formation of the trans isomer, which is critical for its intended applications.

Physical and Chemical Properties

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride exhibits distinct physical and chemical properties that make it suitable for various applications. Its molecular weight is approximately 185.68 g/mol, with a melting point around 220°C under standard conditions. The compound is soluble in water and common organic solvents such as ethanol and methanol, which facilitates its use in solution-based reactions.

The hydroxymethyl groups on the pyrrolidine ring contribute to the compound's hydrogen bonding capacity, influencing its solubility and stability. Recent research has also highlighted its ability to form stable complexes with metal ions, opening new avenues for its application in coordination chemistry and catalysis.

Biological Activity and Applications

(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride has shown promising biological activity in preclinical studies, particularly in the context of enzyme inhibition and drug delivery systems. Its unique structure allows for interactions with specific biological targets, making it a valuable candidate for therapeutic development.

A recent study published in *Nature Communications* demonstrated that (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride exhibits potent inhibitory effects on serine proteases, a class of enzymes implicated in various pathological conditions such as inflammation and cancer. The compound's ability to selectively inhibit these enzymes without affecting other cellular processes underscores its potential as a lead compound for drug development.

Beyond pharmacology, (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride has also found applications in material science. Its chiral structure makes it an ideal candidate for chiral recognition and separation technologies. Researchers have successfully utilized this compound as a chiral selector in chromatography systems, enhancing the resolution of enantiomeric mixtures.

Safety and Environmental Considerations

As with any chemical compound, understanding the safety profile of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride is crucial for its responsible use. Recent toxicological studies indicate that the compound exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are currently underway to assess potential chronic effects.

In terms of environmental impact, (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride demonstrates moderate biodegradability under aerobic conditions. Efforts are being made to optimize its synthesis process to minimize waste generation and reduce its ecological footprint.

Future Directions

The continued exploration of (trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride holds immense promise across multiple disciplines. Ongoing research aims to uncover new biological targets for this compound while refining its synthetic methodologies for industrial scalability.

Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical settings. Furthermore, advancements in computational chemistry are being leveraged to predict novel applications of (trans-pyrrolidine-3

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1609409-08-6)(trans-pyrrolidine-3,4-diyl)dimethanol hydrochloride
A1140502
Purity:99%/99%
Quantity:1g/5g
Price ($):227.0/693.0